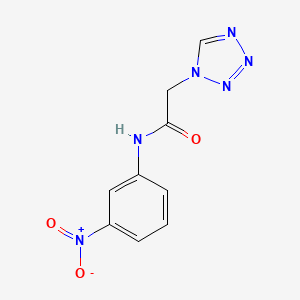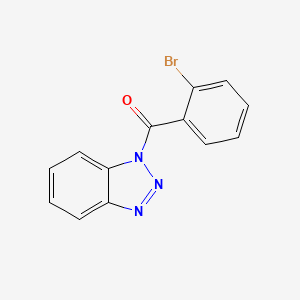
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This drug works by inhibiting the activity of Janus kinase (JAK), an enzyme that plays a key role in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea works by inhibiting the activity of JAK, an enzyme that plays a key role in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this drug can also affect the function of immune cells, such as T cells and B cells, and alter the production of cytokines and chemokines. This compound has also been shown to have an impact on bone metabolism, which may be relevant for the treatment of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea for lab experiments is its specificity for JAK inhibition. This allows researchers to study the specific role of JAK in various cellular processes and disease models. However, one limitation of this drug is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the long-term safety and efficacy of this compound in patients with autoimmune diseases. Finally, there is interest in exploring the potential use of JAK inhibitors in other disease contexts, such as cancer and infectious diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with 2-methyl-2-propen-1-ol to form an intermediate product. This intermediate is then treated with thiourea and a base to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this drug has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis. Clinical trials have also demonstrated its efficacy in reducing symptoms and improving physical function in patients with rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2S/c1-7(2)6-14-11(16)15-8-3-4-10(13)9(12)5-8/h3-5H,1,6H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHRABPDNMTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)



![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
